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AR03

DNA Repair APE1 Endonuclease Cancer Chemotherapy

Many Ape1 inhibitors confound DNA repair studies by inadvertently modulating redox signaling. AR03 (BMH-23) uniquely inhibits both endonuclease and exonuclease activities without affecting Ape1 redox-dependent AP-1 transcription, enabling clean dissection of base excision repair. • IC50 2.1 µM against human Ape1; 20-fold selectivity over bacterial Endo IV • Potentiates temozolomide cytotoxicity at 10 µM in SF767 glioblastoma cells • Low dsDNA affinity; validated scaffold for medicinal chemistry optimization. Supplied with rigorous QC and global shipping.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 510721-85-4
Cat. No. B1667146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR03
CAS510721-85-4
Synonyms2,4,9-trimethylbenzo(b)(1,8)naphthyridin-5-amine
Ape1 repair inhibitor 03
AR03 compound
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N
InChIInChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18)
InChIKeyWRUVTYDQVPMYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR03: Ape1 Endonuclease Inhibitor for DNA Repair


AR03 (BMH‑23, CAS 510721‑85‑4), chemically 2,4,9‑trimethylbenzo[b][1,8]naphthyridin‑5‑amine, is a small‑molecule inhibitor of the DNA base excision repair enzyme apurinic/apyrimidinic endonuclease 1 (Ape1/APEX1). It was identified in a high‑throughput screen of 60,000 small molecules as a direct, reversible inhibitor of Ape1 endonuclease activity with an IC50 of 2.1 µM [REFS‑1][REFS‑2]. AR03 has low affinity for double‑stranded DNA and potentiates the cytotoxicity of alkylating agents such as methyl methanesulfonate and temozolomide in glioblastoma cells [REFS‑3].

BER pathway studies Direct Ape1 endonuclease/exonuclease inhibitor for DNA base excision repair dissection
Redox-sparing tool Enables repair-specific mechanism analysis without confounding AP-1 transcriptional effects
Glioblastoma combination assays Reported to modulate temozolomide cytotoxicity in SF767 and related cell models

AR03 Key Differentiators in Ape1 Inhibition


Ape1 is a multifunctional protein with two distinct domains—an N‑terminal redox regulatory domain and a C‑terminal DNA repair endonuclease domain. Most published Ape1 inhibitors (e.g., CRT0044876, lucanthone, myricetin) target only the endonuclease function, whereas AR03 inhibits both endonuclease and exonuclease activities [REFS‑1]. Furthermore, AR03 is one of the few characterized Ape1 inhibitors that has been demonstrated to have no effect on the redox‑dependent AP‑1 transcription factor binding in vitro, indicating a cleaner, more selective inhibition of the DNA repair function [REFS‑2]. These unique functional attributes cannot be assumed for other in‑class compounds, making direct substitution without verification a significant experimental risk.

Dual inhibition profile Many Ape1 inhibitors lack exonuclease suppression; endonuclease-only agents may not replicate dual activity
Redox-sparing not assumed Inhibitors like CRT0044876 or lucanthone can disrupt redox-dependent transcription, confounding repair-specific readouts
Endo IV cross-reactivity Some Ape1 inhibitors also block bacterial Endo IV at similar concentrations, complicating selectivity interpretations

AR03 Evidence vs. Other Ape1 Inhibitors


Biochemical Potency vs. CRT0044876

AR03 inhibits recombinant human Ape1 with an IC50 of 2.1 µM [REFS‑1]. In the same biochemical assay format, the widely used comparator CRT0044876 displays an IC50 of approximately 3 µM [REFS‑2]. AR03 thus demonstrates a 1.4‑fold lower IC50 for Ape1 endonuclease inhibition than CRT0044876.

Ape1 IC50 (AR03 vs CRT0044876)
Cross-study comparable
AR03 IC50 = 2.1 µM; CRT0044876 IC50 ≈ 3 µM (1.4-fold lower)
Supports comparative target engagement profiling
Recombinant human Ape1, fluorescence-based incision assay
DNA Repair APE1 Endonuclease Cancer Chemotherapy

Temozolomide Chemosensitization in Glioblastoma

AR03 at 10 µM significantly reduced the viability of SF767 glioblastoma cells in combination with temozolomide (TMZ) compared to TMZ alone. In MTT assays, AR03 (10 µM) + TMZ (100 µM) decreased cell viability to 45 ± 5% of control, while TMZ alone at the same concentration reduced viability to only 75 ± 8% [REFS‑1]. The comparator CRT0044876 required 50 µM to achieve comparable sensitization in similar glioma cell lines [REFS‑2].

TMZ Chemosensitization (SF767)
Cross-study comparable
AR03 10 µM + TMZ 100 µM → 45 ± 5% viability vs TMZ alone 75 ± 8%; AR03 achieves similar sensitization at 5-fold lower concentration than CRT0044876
Reported glioblastoma combination response endpoint
MTT assay, 72 h treatment
Glioblastoma Chemosensitization Temozolomide

Redox-Independent Repair Inhibition

Unlike many Ape1 inhibitors that interfere with both the repair and redox functions of Ape1, AR03 shows no inhibition of Ape1‑dependent AP‑1 DNA binding in vitro at concentrations up to 100 µM [REFS‑1]. In contrast, the redox‑targeted inhibitor E3330 (which lacks endonuclease inhibition) and the dual inhibitor lucanthone both suppress AP‑1 binding [REFS‑2]. This selectivity profile distinguishes AR03 as a tool for isolating the repair‑specific functions of Ape1.

AP-1 Binding (Redox Activity)
Class-level inference
No inhibition at ≤100 µM; E3330 and lucanthone inhibit at 10–20 µM
Supports repair-specific mechanism attribution
EMSA with c-Jun/c-Fos
APE1 Redox Function Selectivity AP‑1 Transcription

Selectivity Against Bacterial Endo IV

AR03 weakly inhibits the bacterial homolog endonuclease IV (Endo IV), requiring a 20‑fold higher concentration than that needed for Ape1 inhibition [REFS‑1]. This is in stark contrast to several other Ape1 inhibitors (e.g., Compound 7 in Table 1 of Srinivasan et al.) that inhibit both Ape1 and Endo IV at similar concentrations [REFS‑2].

Human Ape1 vs Endo IV Selectivity
Class-level inference
20-fold selectivity (human Ape1 over bacterial Endo IV)
Supports human Ape1-specific pathway studies
In vitro nuclease assay with purified recombinant proteins
APE1 Selectivity Endonuclease IV Target Engagement

No DNA Intercalation

Fluorescence intercalation displacement assays demonstrate that AR03 has negligible affinity for double‑stranded DNA [REFS‑1]. This property ensures that its cellular effects are mediated specifically through Ape1 inhibition rather than non‑specific DNA binding or intercalation, a concern for planar aromatic compounds.

DNA Intercalation
Supporting evidence
No detectable binding to double-stranded DNA
Supports Ape1-specific mechanism interpretation
Fluorescence intercalation displacement assay
DNA Intercalation Specificity Mechanism of Action

AR03 Optimal Research Applications


Ape1 Repair-Specific Function Studies

AR03's demonstrated lack of effect on Ape1 redox‑dependent AP‑1 transcription [REFS‑1] makes it uniquely suited for studies that require clean dissection of Ape1's endonuclease/exonuclease role in base excision repair (BER). Use AR03 when the research question demands that transcriptional outcomes not be confounded by redox signaling modulation.

Glioblastoma Chemosensitization with Temozolomide

AR03 at 10 µM robustly potentiates the cytotoxicity of the clinical alkylator temozolomide in SF767 glioblastoma cells [REFS‑1]. This defined chemosensitization window (10 µM AR03 + 100 µM TMZ) provides a reliable, low‑concentration starting point for in vivo combination therapy studies aimed at overcoming TMZ resistance.

Human vs. Bacterial Selectivity Studies

AR03's 20‑fold selectivity for human Ape1 over the bacterial homolog Endo IV [REFS‑1] reduces the risk of spurious results arising from cross‑reactivity with endogenous bacterial nucleases. This property is particularly valuable when using bacterial reporter systems or when interpreting results from cell‑based assays that may be contaminated with mycoplasma.

SAR of Benzonaphthyridine Scaffold

The well‑characterized AR03 scaffold (2,4,9‑trimethylbenzo[b][1,8]naphthyridin‑5‑amine) and its validated biochemical IC50 of 2.1 µM [REFS‑1] provide an excellent starting point for medicinal chemistry optimization. The absence of DNA intercalation [REFS‑2] further supports scaffold derivatization without introducing DNA‑binding liabilities.

Application
Selection Property
Validation Focus
BER Pathway Dissection
Redox-sparing Ape1 inhibition profile
AP-1 transcription independence
Glioblastoma Combination Response
TMZ chemosensitization in SF767 cells
Cell viability endpoint profiling
Ape1 Selectivity Profiling
Human vs bacterial selectivity ratio
Off-target nuclease assessment
Medicinal Chemistry Optimization
Validated IC50 and no DNA binding
Scaffold derivatization without binding liability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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